molecular formula C8H17NO B1603271 2-Isobutylmorpholine CAS No. 927801-14-7

2-Isobutylmorpholine

Cat. No. B1603271
CAS RN: 927801-14-7
M. Wt: 143.23 g/mol
InChI Key: HNDXEVBVCNVVOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isobutylmorpholine is represented by the InChI code: 1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 . The molecular weight is 143.23 .


Physical And Chemical Properties Analysis

2-Isobutylmorpholine is a liquid at room temperature . It has a molecular weight of 155.23 g/mol and a boiling point of 195-196°C. It is soluble in water, ethanol, and ether.

Scientific Research Applications

Chemical Industry

2-Isobutylmorpholine is used in the chemical industry due to its unique properties. It has a molecular weight of 143.23 and a linear formula of C8 H17 N O . It is stored at room temperature and is available in liquid form .

Dye Industries

Morpholine, a component of 2-Isobutylmorpholine, is used in various applications in dye industries . It can behave as a best place for possible hydrogen bonding (H-bonding), which is crucial in dye manufacturing .

Pharmaceuticals

Morpholine is also used in the pharmaceutical industry . The presence of a secondary amine (–NH) group in morpholine makes it a potential candidate for the formation of various pharmaceutical compounds .

Rubber Industry

In the rubber industry, morpholine is used as a solvent in various manufacturing processes . Its unique chemical properties make it suitable for this application .

Crop Pesticide

Morpholine is used in the production of crop pesticides . Its ability to form hydrogen bonds makes it effective in this role .

Corrosion Inhibition

Another application of morpholine is in corrosion inhibition . It is used to prevent the corrosion of metals, which is crucial in various industries .

Physical Chemistry of Solutions

2-Isobutylmorpholine is used in the study of the physical chemistry of solutions . Studies have been conducted on the densities, ultrasonic velocities, and viscosities of binary mixtures of morpholine along with isobutyl acetate, formamide, and 2-butanol .

FT-IR Spectra Analysis

2-Isobutylmorpholine is used in FT-IR spectra analysis . Binary liquid mixtures of isobutyl acetate, formamide, 2-butanol with morpholine at different concentrations have been studied using a Bruker Tensor FT-IR .

properties

IUPAC Name

2-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXEVBVCNVVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609888
Record name 2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutylmorpholine

CAS RN

927801-14-7
Record name 2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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